molecular formula C9H13N5O B1663730 ANR 94 CAS No. 634924-89-3

ANR 94

Número de catálogo: B1663730
Número CAS: 634924-89-3
Peso molecular: 207.23 g/mol
Clave InChI: QUGDTMONBLMLLD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ANR 94: 8-Etoxi-9-etil-9H-purin-6-amina , es un antagonista potente y selectivo del receptor de adenosina A2A. Este compuesto ha demostrado una promesa significativa en el tratamiento de la enfermedad de Parkinson debido a sus efectos neuroprotectores y antiinflamatorios .

Aplicaciones Científicas De Investigación

ANR 94 tiene una amplia gama de aplicaciones en investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria :

    Química: Se utiliza como un compuesto de herramienta para estudiar las interacciones del receptor de adenosina.

    Biología: Se emplea en la investigación de las vías de señalización celular que involucran los receptores de adenosina.

    Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de enfermedades neurodegenerativas como la enfermedad de Parkinson.

    Industria: Se utiliza en el desarrollo de nuevos agentes farmacológicos que se dirigen a los receptores de adenosina.

Mecanismo De Acción

ANR 94 ejerce sus efectos uniéndose selectivamente y antagonizando el receptor de adenosina A2A. Esta interacción inhibe la actividad del receptor, lo que lleva a una reducción en las vías de señalización descendentes que normalmente se activan por la adenosina. La inhibición de estas vías da como resultado efectos neuroprotectores y antiinflamatorios, que son beneficiosos en el tratamiento de la enfermedad de Parkinson .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de ANR 94 implica la reacción de 8-etoxi-9-etiladenina con reactivos apropiados bajo condiciones controladas. La ruta sintética detallada y las condiciones de reacción son propiedad y generalmente no se divulgan en la literatura pública .

Métodos de Producción Industrial: La producción industrial de this compound se lleva a cabo bajo condiciones estrictas para garantizar una alta pureza y rendimiento. El compuesto se sintetiza a granel utilizando condiciones de reacción optimizadas y se purifica mediante cromatografía líquida de alta resolución para lograr una pureza de ≥99% .

Análisis De Reacciones Químicas

Tipos de Reacciones: ANR 94 principalmente sufre reacciones de sustitución debido a la presencia de sitios reactivos en el anillo de purina. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .

Reactivos y Condiciones Comunes:

    Reacciones de Sustitución: Generalmente implican nucleófilos como aminas o tioles.

    Reacciones de Oxidación: Pueden llevarse a cabo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

    Reacciones de Reducción: A menudo implican agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución con aminas pueden producir varios derivados de purina sustituidos .

Comparación Con Compuestos Similares

Compuestos Similares:

  • 8-(3-Clorostiril)cafeína
  • SCH 58261
  • 5′-(N-Etilcarboxamido)adenosina
  • BAY 60-6583
  • 8-Ciclopentil-1,3-dimetilxantina

Comparación: ANR 94 es único en su alta selectividad y afinidad por el receptor de adenosina A2A, con un valor de Ki de 46 nM para el receptor humano . Esta alta selectividad lo convierte en una herramienta valiosa en la investigación y posibles aplicaciones terapéuticas. En comparación, otros compuestos similares pueden tener diferentes grados de selectividad y afinidad para diferentes subtipos de receptores de adenosina .

Actividad Biológica

8-Ethoxy-9-ethyl-9H-purin-6-amine, also known as ANR-94, is a small molecule that has garnered attention for its biological activity, particularly as a selective antagonist of the adenosine A2A receptor (A2AR). This compound belongs to the purine class and has a molecular formula of C₉H₁₃N₅O, with a molecular weight of approximately 207.23 g/mol. The unique structure of ANR-94, featuring an ethoxy group at the eighth position and an ethyl group at the ninth position of the purine ring, contributes to its distinct pharmacological properties.

ANR-94 acts primarily by binding to the A2A receptor, inhibiting its action. This interaction affects various biochemical pathways involved in physiological processes such as sleep regulation, reward mechanisms, and motor control. The blockade of A2AR has potential therapeutic implications for neurodegenerative disorders, neuroinflammation, and certain types of cancer .

Biological Activities and Therapeutic Potential

The biological activity of ANR-94 has been demonstrated in several studies:

  • Neuroprotective Effects : Research indicates that ANR-94 may improve motor deficits in models of Parkinson's disease by modulating dopaminergic signaling pathways.
  • Antagonistic Properties : ANR-94 exhibits potent antagonism against A2AR with a Ki value around 1.8 nM, indicating high affinity and selectivity compared to other adenosine receptor subtypes .

Summary of Biological Activities

Activity Description
A2A Receptor Antagonism Potent antagonist with high selectivity; involved in various physiological processes.
Neuroprotective Effects Potential to alleviate symptoms in Parkinson's disease models by enhancing dopaminergic signaling.
Anticancer Potential Investigated for roles in modulating tumor microenvironments through A2AR inhibition.

Case Studies

Several studies have explored the effects of ANR-94 in vivo and in vitro:

  • Parkinson’s Disease Model : In a murine model of Parkinson's disease, ANR-94 administration resulted in significant improvement in motor deficits and tremors, suggesting its potential utility as a therapeutic agent.
  • Neuroinflammation Studies : ANR-94 has been evaluated for its effects on neuroinflammation, showing promising results in reducing inflammatory markers associated with neurodegenerative diseases .
  • Cancer Research : The compound is being investigated for its ability to alter tumor microenvironments through A2AR inhibition, which may enhance the efficacy of existing cancer therapies.

Synthesis and Derivatives

The synthesis of ANR-94 can be achieved through various chemical methods that focus on modifying the purine core to enhance biological activity or alter pharmacokinetic properties. The presence of both ethoxy and ethyl groups is believed to enhance lipophilicity and bioavailability compared to other purine derivatives.

Synthesis Overview

Synthesis Method Description
One-Pot Synthesis Involves reactions among substituted pyrimidines and alcohol sources leading to tri-substituted purines.
Functionalization Techniques Various chemical modifications aimed at optimizing receptor affinity and selectivity.

Propiedades

IUPAC Name

8-ethoxy-9-ethylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c1-3-14-8-6(7(10)11-5-12-8)13-9(14)15-4-2/h5H,3-4H2,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGDTMONBLMLLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=C1OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473127
Record name 9H-Purin-6-amine, 8-ethoxy-9-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634924-89-3
Record name 9H-Purin-6-amine, 8-ethoxy-9-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 634924-89-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Ethoxy-9-ethyl-9H-purin-6-amine
Reactant of Route 2
Reactant of Route 2
8-Ethoxy-9-ethyl-9H-purin-6-amine
Reactant of Route 3
Reactant of Route 3
8-Ethoxy-9-ethyl-9H-purin-6-amine
Reactant of Route 4
8-Ethoxy-9-ethyl-9H-purin-6-amine
Reactant of Route 5
8-Ethoxy-9-ethyl-9H-purin-6-amine
Reactant of Route 6
8-Ethoxy-9-ethyl-9H-purin-6-amine
Customer
Q & A

Q1: What is the primary mechanism of action of ANR 94?

A1: this compound acts as a selective antagonist of the adenosine A2A receptor [, , ]. By blocking this receptor, this compound interferes with adenosine signaling pathways, which are implicated in motor control and neuroprotection within the context of Parkinson's disease.

Q2: How does this compound impact motor symptoms in Parkinson's disease models?

A2: Studies in a rodent model of Parkinson's disease demonstrate that this compound significantly potentiates the rotational behavior induced by L-DOPA []. This suggests that A2A receptor antagonism might enhance the therapeutic effects of L-DOPA, a gold-standard treatment for Parkinson's disease motor symptoms.

Q3: Does this compound offer any neuroprotective benefits in Parkinson's disease?

A3: While this compound alone did not show neuroprotective effects in one study using the 6-hydroxydopamine rat model of Parkinson's disease [], it's crucial to consider the broader context. Other studies indicate that A2A receptor antagonists, in general, might have a role in neuroprotection []. Further research is needed to fully elucidate the neuroprotective potential of this compound and determine optimal treatment strategies.

Q4: Are there any potential advantages to combining this compound with other therapeutic agents?

A4: Research suggests that combining this compound with another A2A antagonist (MSX-3) or an mGluR5 antagonist (MPEP) can synergistically enhance L-DOPA-induced turning behavior in the Parkinson's disease model []. This highlights the potential for combination therapies to achieve greater efficacy in managing Parkinson's disease symptoms.

Q5: What is known about the metabolism of this compound?

A5: In vitro studies using rat liver microsomes and recombinant human cytochrome P450 2D6 (CYP2D6) indicate that this compound is metabolized to a very small extent (1.5-5%) []. Additionally, this compound acts as a potent mechanism-based inhibitor of CYP2D6, suggesting potential for drug-drug interactions []. This finding emphasizes the importance of careful consideration during clinical development regarding potential interactions with co-administered medications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.